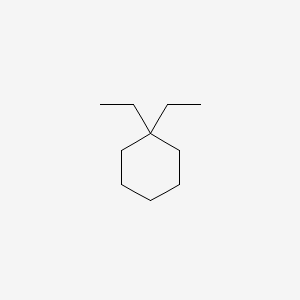

1,1-Diethylcyclohexane

Descripción

Structure

3D Structure

Propiedades

Número CAS |

78-01-3 |

|---|---|

Fórmula molecular |

C10H20 |

Peso molecular |

140.27 g/mol |

Nombre IUPAC |

1,1-diethylcyclohexane |

InChI |

InChI=1S/C10H20/c1-3-10(4-2)8-6-5-7-9-10/h3-9H2,1-2H3 |

Clave InChI |

GCYUJISWSVALJD-UHFFFAOYSA-N |

SMILES canónico |

CCC1(CCCCC1)CC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Diethylcyclohexane, including its chemical identifiers, physicochemical properties, spectroscopic data, and safety information. It is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Descriptors

This compound is a saturated hydrocarbon belonging to the cycloalkane family. Its unique structural feature is a cyclohexane (B81311) ring substituted with two ethyl groups on the same carbon atom.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Molecular Formula | C10H20[1][2] |

| Molecular Weight | 140.27 g/mol [1][3] |

| Canonical SMILES | CCC1(CCCCC1)CC[1] |

| InChI Key | GCYUJISWSVALJD-UHFFFAOYSA-N[1][3] |

| Synonyms | Cyclohexane, 1,1-diethyl-[1][2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value |

| Boiling Point | 169.51°C at 760 mmHg[2] |

| Density | 0.779 g/cm³[2] |

| Flash Point | 45.316°C[2] |

| Refractive Index | 1.427[2] |

| Vapor Pressure | 2.037 mmHg at 25°C[2] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the available spectroscopic information.

| Spectroscopy Type | Data Availability |

| 13C NMR | Spectra available in databases.[3] |

| GC-MS | GC-MS data is available.[3] |

| IR Spectra | Vapor phase IR spectra are available.[3] |

Safety and Handling

Proper handling and storage of this compound are critical to ensure laboratory safety. It is classified as an irritant.[1]

| Safety Aspect | Information |

| Hazard Codes | Xi (Irritant)[1] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin)[1] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37 (Wear suitable gloves)[1] |

| Toxicity | LD50 (rabbit, skin): 2500 uL/kg, LCLo (rat, inhalation): 2000 ppm/4H, LD50 (rat, oral): 64 mL/kg.[1] |

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a chemical compound like this compound.

Representative Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol and may require optimization for the specific synthesis of this compound.

Objective: To synthesize this compound via acid-catalyzed alkylation of cyclohexane with ethene.

Materials:

-

Cyclohexane

-

Ethene gas

-

A strong acid catalyst (e.g., sulfuric acid or a solid acid catalyst)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution

-

Diethyl ether

-

Round-bottom flask

-

Gas dispersion tube

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a reflux condenser, place an excess of cyclohexane and the acid catalyst.

-

Alkylation: Bubble ethene gas through the stirred solution at a controlled rate. The reaction is typically carried out at a specific temperature, which may require heating or cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether.

-

Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR, GC-MS, and IR spectroscopy.

References

Spectroscopic Analysis of 1,1-Diethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Diethylcyclohexane, a saturated cyclic hydrocarbon. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is predicted based on the known spectral characteristics of similar molecules, such as 1,1-dimethylcyclohexane, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show three main signals corresponding to the different proton environments in the molecule.

| Signal | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| 1 | ~ 0.8 - 1.0 | Triplet | 6H | -CH₂CH₃ |

| 2 | ~ 1.2 - 1.4 | Quartet | 4H | -CH₂ CH₃ |

| 3 | ~ 1.3 - 1.5 | Multiplet | 10H | Cyclohexane ring protons |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments.

| Signal | Chemical Shift (ppm, predicted) | Assignment |

| 1 | ~ 8 - 12 | -CH₂C H₃ |

| 2 | ~ 20 - 25 | Cyclohexane C4 |

| 3 | ~ 25 - 30 | Cyclohexane C3, C5 |

| 4 | ~ 30 - 35 | Cyclohexane C2, C6 |

| 5 | ~ 35 - 40 | -C H₂CH₃ |

| 6 | ~ 35 - 40 | Quaternary Carbon (C1) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon. The main absorption bands are due to C-H stretching and bending vibrations.

| Frequency (cm⁻¹, predicted) | Vibration Type | Intensity |

| 2950 - 2850 | C-H Stretch (Alkyl) | Strong |

| 1465 | -CH₂- Bend (Scissoring) | Medium |

| 1375 | -CH₃ Bend (Symmetric) | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), will show a molecular ion peak and characteristic fragmentation patterns.

| m/z (predicted) | Ion | Relative Abundance |

| 140 | [M]⁺ (Molecular Ion) | Low |

| 111 | [M - C₂H₅]⁺ | High |

| 83 | [M - C₄H₉]⁺ | Medium |

| 55 | [C₄H₇]⁺ | Medium |

| 41 | [C₃H₅]⁺ | High |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 128 or more, depending on the sample concentration.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this volatile compound.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

-

Ionization: Electron Ionization (EI) at 70 eV.

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 35 to 300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Synthesis Pathways for 1,1-Disubstituted Cyclohexanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,1-disubstituted cyclohexane (B81311) motif is a prevalent structural feature in a wide array of biologically active molecules, natural products, and pharmaceutical agents. Its geminal substitution pattern imparts unique conformational properties and metabolic stability, making it a desirable scaffold in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this important structural unit, complete with detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the key transformations.

Alkylation of Cyclohexanone (B45756) Enolates

One of the most direct and widely employed methods for the synthesis of 1,1-disubstituted cyclohexanes is the sequential alkylation of cyclohexanone. This approach relies on the generation of a cyclohexanone enolate, which then acts as a nucleophile to attack an alkylating agent. A second deprotonation and alkylation at the same α-carbon affords the desired gem-disubstituted product.

The regioselectivity of the initial deprotonation is a critical factor. The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate at the less substituted α-position. Conversely, weaker bases and higher temperatures promote the formation of the more thermodynamically stable enolate. For the second alkylation, the enolate of the mono-alkylated cyclohexanone is generated and reacted with a second electrophile.

Key Considerations:

-

Choice of Base: Strong, non-nucleophilic bases like LDA or potassium hydride (KH) are crucial for efficient enolate formation and to minimize side reactions.

-

Over-alkylation: A common challenge is the potential for di- and poly-alkylation. Careful control of stoichiometry and reaction conditions is necessary to achieve clean mono- and subsequent gem-dialkylation.

-

Electrophile Reactivity: Primary alkyl halides are typically the most effective alkylating agents. Secondary halides can be used but may lead to lower yields and elimination byproducts.

Quantitative Data for Alkylation of 2-Methylcyclohexane-1,3-dione (B75653) Derivatives

While a general protocol for the gem-dialkylation of cyclohexanone itself is often substrate-dependent, the following table provides data on the C-selective alkylation of the dimethyl hydrazone derivative of 2-methylcyclohexane-1,3-dione, a closely related system that effectively directs the second alkylation to the C2 position.[1]

| Entry | Alkyl Halide | Yield of Alkylated Hydrazone (%) | Yield of Diketone after Hydrolysis (%) |

| 1 | 1-Iodooctane | 92 | 97 |

| 2 | 1-Iododecane | 85 | 99 |

| 3 | 1-Iodododecane | 81 | 99 |

| 4 | 5-Iodo-1-pentene | 78 | 99 |

| 5 | (Z)-6-Iodo-3-hexene | 92 | 99 |

| 6 | Isopropyl Iodide | 55 | 77 |

| 7 | Propargyl Bromide | 88 | 90 |

| 8 | (3-Bromopropoxy)benzene | 85 | 92 |

Experimental Protocol: C-Selective Alkylation of 2-Methylcyclohexane-1,3-dione Dimethyl Hydrazone[1]

Step 1: Alkylation

-

Wash potassium hydride (KH, 30% dispersion in oil, 1.50 mmol, 1.50 equiv) with petroleum ether to remove the oil and suspend it in anhydrous tetrahydrofuran (B95107) (THF, 3.0 mL).

-

Transfer the suspension to a flame-dried, 10 mL round-bottomed flask under a nitrogen atmosphere and cool to -78 °C.

-

Dissolve the dimethyl hydrazone of 2-methylcyclohexane-1,3-dione (1.50 mmol, 1.50 equiv) in THF (1.0 mL) and add it dropwise to the KH suspension.

-

Warm the resulting solution to 0 °C and stir for 4.5 hours.

-

Recool the reaction to -78 °C and add the alkyl halide (1.00 mmol, 1.00 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Concentrate the reaction mixture on a rotary evaporator to remove THF.

-

Quench the remaining solution with saturated aqueous NH₄Cl (5 mL) and dilute with CH₂Cl₂ (5 mL).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic extracts, dry with Na₂SO₄, and concentrate in vacuo to afford the crude alkylated hydrazone, which is used in the next step without further purification.

Step 2: Hydrazone Hydrolysis (Method 1)

-

In a 10 mL round-bottomed flask, dissolve Cu(OAc)₂·H₂O (1.00 mmol, 2.00 equiv) in H₂O (3.3 mL).

-

Dissolve the crude alkylated hydrazone (0.50 mmol, 1.00 equiv) in THF (3.3 mL) and add it to the Cu(OAc)₂ solution.

-

Stir the resulting mixture at room temperature until complete conversion of the starting material is observed by TLC (typically 12 hours).

-

Purify the product by flash chromatography to afford the desired 2,2-dialkylcyclohexane-1,3-dione.

dot

Spirocyclization Reactions

Spirocyclization represents a powerful strategy for the construction of 1,1-disubstituted cyclohexanes where the two substituents are part of another ring system, forming a spirocyclic structure. These reactions can be catalyzed by organocatalysts, enabling asymmetric synthesis of chiral spirocycles.

One notable example is the organocatalytic asymmetric spirocyclization of cyclic 2,4-dienones with cyanoketones. This reaction, catalyzed by a cinchona alkaloid-derived primary amine in combination with an amino acid, proceeds in a cascade fashion to afford spiro-dihydropyrano cyclohexanones in moderate to good yields and with high enantioselectivities.[2]

Quantitative Data for Organocatalytic Spirocyclization[2]

| Entry | Dienone | Cyanoketone (B1222219) | Yield (%) | ee (%) |

| 1 | Cyclohexa-2,4-dienone | 2-Cyanocyclopentanone | 75 | 92 |

| 2 | Cyclohexa-2,4-dienone | 2-Cyanocyclohexanone | 68 | 88 |

| 3 | 3-Methylcyclohexa-2,4-dienone | 2-Cyanocyclopentanone | 72 | 95 |

| 4 | 3-Methylcyclohexa-2,4-dienone | 2-Cyanocyclohexanone | 65 | 90 |

Experimental Protocol: Organocatalytic Asymmetric Spirocyclization[2]

-

To a solution of the cyclic 2,4-dienone (0.2 mmol) in toluene (B28343) (1.0 mL) at room temperature, add the cyanoketone (0.24 mmol).

-

Add the cinchona alkaloid-derived primary amine catalyst (10 mol%) and N-Boc-L-leucine (20 mol%).

-

Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

-

Directly purify the crude reaction mixture by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to give the desired spiro-dihydropyrano cyclohexanone product.

dot

Diels-Alder Reaction Followed by Reduction

The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings with good control over stereochemistry. By choosing an appropriately substituted diene and dienophile, a cyclohexene (B86901) precursor to a 1,1-disubstituted cyclohexane can be synthesized. For instance, the reaction of a 1,1-disubstituted diene with a dienophile, followed by reduction of the resulting double bond, can yield the target structure.

A subsequent reduction of the double bond and any other functional groups, such as a ketone, is necessary to arrive at the final 1,1-disubstituted cyclohexane. Catalytic hydrogenation is a common method for the reduction of the carbon-carbon double bond. The reduction of a ketone to a methylene (B1212753) group can be achieved under basic conditions using the Wolff-Kishner reduction or under acidic conditions with the Clemmensen reduction.

Experimental Protocol: Catalytic Hydrogenation of a Cyclohexenone Derivative[3]

This protocol describes the selective hydrogenation of the double bond in carvone (B1668592), a substituted cyclohexenone, to dihydrocarvone.

-

In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, add tris(triphenylphosphine)rhodium chloride (0.20 g, 0.22 mmol) and benzene (B151609) (100 mL).

-

Stopper one neck with a serum cap and stir the mixture until the solution is homogeneous.

-

Evacuate the system and fill it with hydrogen.

-

Using a syringe, introduce carvone (10 g, 0.066 mole) into the hydrogenation flask.

-

Rinse the syringe with two 10-mL portions of benzene and resume stirring.

-

Continue the reaction until the theoretical amount of hydrogen has been absorbed (approximately 3.5 hours).

-

Filter the solution through a dry column of Florisil (120 g, 60–100 mesh).

-

Wash the column with benzene (300 mL).

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the product by distillation to obtain dihydrocarvone.

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)[4][5]

-

Reflux the carbonyl compound with 85% hydrazine (B178648) hydrate (B1144303) and three equivalents of a base (e.g., sodium hydroxide) in a high-boiling solvent like diethylene glycol.

-

After the initial reaction to form the hydrazone, distill off the water and excess hydrazine.

-

Increase the temperature to around 200 °C to effect the reduction of the hydrazone to the corresponding alkane.

This guide has outlined four major synthetic pathways to 1,1-disubstituted cyclohexanes, providing a foundation for researchers and drug development professionals to select and implement the most suitable strategy for their specific target molecules. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the required stereochemical control. The provided experimental protocols and quantitative data serve as a practical starting point for the synthesis of this important class of compounds.

References

- 1. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalytic asymmetric spirocyclization reactions of cyclic 2,4-dienones with cyanoketones: synthesis of spiro-dihydropyrano cyclohexanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Conformational Analysis of gem-Diethylcyclohexane: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive conformational analysis of gem-diethylcyclohexane. It delves into the stereochemical principles governing its three-dimensional structure, with a focus on the energetic differences between its various conformations. This document outlines the key steric interactions, presents quantitative thermodynamic data, and details the experimental and computational methodologies used to study these dynamic molecular systems. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of molecular conformation and its implications.

Introduction to Conformational Analysis

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt by rotation about its single bonds. For cyclic molecules like cyclohexane (B81311) and its derivatives, this analysis is crucial as the spatial arrangement of substituents significantly influences the molecule's stability, reactivity, and biological activity. The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation, which minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H and C-C bonds)[1][2].

gem-Diethylcyclohexane, or 1,1-diethylcyclohexane, presents a unique case for conformational analysis. Due to the presence of two identical substituents on the same carbon atom, the two possible chair conformations are degenerate, meaning they have identical energy levels. However, the molecule is in a constant state of dynamic equilibrium, rapidly interconverting between these two chair forms via a process known as ring flip or chair-chair interconversion[3]. This process involves higher-energy intermediate conformations, including the "boat" and "twist-boat" forms[3]. Understanding the energetics of these conformations and the barriers to their interconversion is fundamental to predicting the molecule's behavior.

Conformational Isomers and Steric Strain

In the chair conformation of gem-diethylcyclohexane, one ethyl group must occupy an axial position while the other occupies an equatorial position. A ring flip results in the exchange of these positions, but since the substituents are identical, the resulting conformer is indistinguishable from and isoenergetic with the original[4][5].

The stability of this conformation is dictated by several steric interactions:

-

1,3-Diaxial Interactions: The axial ethyl group experiences significant steric repulsion from the two axial hydrogen atoms on the third and fifth carbon atoms of the ring (C-3 and C-5)[4][6]. This is the most significant source of strain in the molecule.

-

Gauche Interactions: The axial ethyl group also has gauche interactions with the C-2 and C-6 carbons of the cyclohexane ring, which is analogous to the gauche interaction in butane[7][8].

-

Ethyl Group Conformation: The ethyl groups themselves can rotate about the C-C bond connecting them to the ring. The most stable rotamer of the equatorial ethyl group will have its methyl group pointing away from the ring. For the axial ethyl group, rotation is more constrained to minimize steric clashes with the axial hydrogens.

Quantitative Energetic Analysis

The energy difference between axial and equatorial conformers of a monosubstituted cyclohexane is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG) for the equatorial-to-axial conversion[9][10]. While A-values are additive in many polysubstituted cyclohexanes, the case of gem-disubstitution is simpler as one substituent is always axial and one is equatorial. The inherent strain of the chair conformation of gem-diethylcyclohexane is therefore always present.

The energy of the chair conformation is primarily influenced by the A-value of the ethyl group. The accepted A-value for an ethyl group is approximately 1.79 kcal/mol[9]. This value quantifies the energy cost of having an ethyl group in the axial position.

The chair-chair interconversion proceeds through several higher-energy conformations. The energy barrier for the ring flip of cyclohexane itself is about 10-11 kcal/mol, with the half-chair conformation being the transition state[3][11]. For gem-diethylcyclohexane, this barrier is expected to be of a similar magnitude.

| Parameter | Description | Approximate Energy Value (kcal/mol) |

| A-Value (Ethyl) | The energy cost of an axial ethyl group compared to an equatorial one. In this compound, this strain is always present. | 1.79[9] |

| Chair-Twist Boat Energy Difference | The energy difference between the most stable chair conformation and the intermediate twist-boat conformation. | ~5.5 |

| Chair-Boat Energy Difference | The energy difference between the chair conformation and the boat transition state. | ~6.9[3] |

| Ring Inversion Barrier (ΔG‡) | The free energy of activation for the chair-chair interconversion, passing through the half-chair transition state. | ~10-11[11] |

Experimental Determination of Conformational Energies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of cyclohexane derivatives[12][13].

Dynamic NMR (DNMR) Spectroscopy Protocol

Objective: To determine the free energy of activation (ΔG‡) for the chair-chair interconversion of gem-diethylcyclohexane.

Methodology:

-

Sample Preparation:

-

A solution of high-purity gem-diethylcyclohexane is prepared in a low-freezing point deuterated solvent, such as deuterated toluene (B28343) (toluene-d8) or carbon disulfide (CS2).

-

The concentration is typically in the range of 10-50 mM.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe is required.

-

-

Experimental Procedure:

-

¹H or ¹³C NMR spectra are acquired at a series of temperatures, starting from room temperature and decreasing in increments of 5-10 K.

-

At room temperature, the ring flip is fast on the NMR timescale, and the signals for the axial and equatorial protons (and carbons) are averaged, appearing as single, sharp peaks.

-

As the temperature is lowered, the rate of interconversion decreases. The NMR signals broaden, and eventually, the spectrum resolves into separate signals for the two distinct chair conformations at a temperature known as the coalescence temperature (Tc).

-

Spectra are recorded well below the coalescence temperature to obtain the limiting low-temperature spectrum, where the signals for the distinct axial and equatorial groups are sharp.

-

-

Data Analysis:

-

The free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant, Tc is the coalescence temperature in Kelvin, and k is the rate constant at coalescence, which can be determined from the chemical shift difference (Δν) of the exchanging signals in the low-temperature spectrum.

-

Computational Chemistry Methods

Computational chemistry provides a theoretical means to corroborate and expand upon experimental findings. Molecular mechanics and quantum mechanics calculations can be used to:

-

Calculate the relative energies of the chair, boat, and twist-boat conformations.

-

Map the potential energy surface of the chair-chair interconversion pathway.

-

Identify the transition state structures (e.g., the half-chair).

-

Predict vibrational frequencies and NMR chemical shifts.

Commonly used methods include Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) for accurate energy calculations.

Visualization of Conformational Interconversion

The following diagram, generated using the DOT language, illustrates the energetic pathway of the chair-chair interconversion for a substituted cyclohexane like gem-diethylcyclohexane.

Conclusion

The conformational analysis of gem-diethylcyclohexane reveals a molecule in a rapid state of chair-chair interconversion. Unlike many other disubstituted cyclohexanes, its two chair conformers are energetically equivalent due to the identical nature of the geminal substituents. The dominant steric factor influencing its stability is the 1,3-diaxial interaction experienced by the perpetually present axial ethyl group. The energy barrier to ring inversion can be experimentally determined using dynamic NMR spectroscopy and further elucidated through computational modeling. A thorough understanding of these conformational dynamics is essential for predicting the chemical and physical properties of this and related molecules.

References

- 1. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ring flip - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 13. auremn.org.br [auremn.org.br]

Physical properties of 1,1-Diethylcyclohexane (boiling point, density)

An In-depth Technical Guide on the Physical Properties of 1,1-Diethylcyclohexane

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is tailored for researchers, scientists, and drug development professionals, offering precise data, detailed experimental methodologies, and a clear workflow visualization.

Core Physical Properties

This compound is a cycloalkane with the molecular formula C10H20. Its physical characteristics are crucial for a variety of scientific and industrial applications, including its use as a solvent or in the synthesis of other organic compounds.

Quantitative Data Summary

The primary physical properties of this compound are summarized in the table below for quick reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 169.51°C | at 760 mmHg[1] |

| Density | 0.779 g/cm³ | Standard conditions |

Experimental Protocols

The determination of the boiling point and density of a chemical compound like this compound involves precise and standardized experimental procedures.

Boiling Point Determination

A common and effective method for determining the boiling point of a liquid is the Thiele Tube Method . This technique is particularly advantageous as it requires only a small sample size.

Protocol:

-

Sample Preparation: A small glass vial, often a Durham tube, is filled approximately halfway with the this compound sample.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample vial with the open end down.

-

Apparatus Setup: The vial is attached to a thermometer, ensuring the bottom of the vial is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently and consistently heated. This design allows for even heat distribution throughout the oil bath.

-

Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit. Upon reaching the boiling point of the sample, a continuous and vigorous stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool slowly. The exact boiling point is the temperature at which the bubbling ceases, and the liquid sample begins to be drawn into the capillary tube.[2] This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.

An alternative method involves the distillation of the liquid. The sample is heated to its boiling point, and the thermometer is positioned to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[2][3]

Density Determination

The density of a liquid can be accurately measured using a vibrating tube densimeter .[4] This instrument measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample.

Protocol:

-

Calibration: The instrument is first calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Injection: The this compound sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.

-

Temperature Control: The temperature of the U-tube is precisely controlled, as density is temperature-dependent.

-

Frequency Measurement: The instrument electronically excites the U-tube, causing it to vibrate. The resonant frequency of the vibration is measured.

-

Density Calculation: The density of the sample is calculated from the measured frequency and the calibration constants.

Experimental Workflow Visualization

The logical flow of determining the physical properties of this compound is illustrated in the following diagram.

Caption: Logical workflow for determining the boiling point and density of this compound.

References

An In-depth Technical Guide on the Ring Inversion Barriers in 1,1-Dialkylcyclohexanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental determination, and influencing factors of ring inversion barriers in 1,1-dialkylcyclohexanes. The conformational dynamics of cyclic molecules are of paramount importance in medicinal chemistry and materials science, as they directly impact molecular recognition, reactivity, and macroscopic properties. Understanding the energetic landscape of these inversions is crucial for the rational design of molecules with specific conformational preferences and predictable biological activity.

Introduction to Cyclohexane (B81311) Conformational Analysis and Ring Inversion

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angle and torsional strain. In this chair conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as ring inversion or "ring flipping," one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa. This process is not instantaneous and requires surmounting a specific energy barrier, known as the free energy of activation (ΔG‡).

For 1,1-dialkylcyclohexanes, the two chair conformers resulting from ring inversion are energetically degenerate, as one alkyl group is always in an axial position while the other is equatorial. The barrier to this inversion is influenced by the steric bulk of the alkyl substituents.

Quantitative Analysis of Ring Inversion Barriers

The primary experimental technique for quantifying the energy barriers of ring inversion is Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy . By monitoring the changes in the NMR spectrum of a sample over a range of temperatures, it is possible to determine the rate of the inversion process and subsequently calculate the activation parameters.

At high temperatures, the ring inversion is rapid on the NMR timescale, and the signals for the axial and equatorial protons (or carbons) are averaged, resulting in a single, sharp peak. As the temperature is lowered, the rate of inversion slows down. The single peak broadens until it reaches the coalescence temperature (Tc) , where the peak splits into two distinct signals corresponding to the now distinguishable axial and equatorial environments.

The free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation. A simplified form of this equation for a simple two-site exchange at coalescence is:

ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]

where:

-

R is the gas constant (1.987 cal/mol·K)

-

Tc is the coalescence temperature in Kelvin

-

k is the rate constant at coalescence, which can be determined from the separation of the signals (Δν) in the slow exchange limit: k = (π * Δν) / √2

| Substituent (R) | Coalescence Temp. (Tc) [K] | Δν (Hz) | ΔG‡ (kcal/mol) | Methodology |

| Methyl (CH₃) | ~213 | Varies with spectrometer | ~10.2 | Dynamic ¹H NMR |

Note: The exact values for Tc and Δν, and consequently ΔG‡, are dependent on the specific NMR spectrometer's magnetic field strength and the solvent used. The value for 1,1-dimethylcyclohexane (B3273568) is a well-established benchmark. It is expected that as the steric bulk of the alkyl groups increases (e.g., ethyl, isopropyl, tert-butyl), the barrier to ring inversion will also increase due to greater steric hindrance in the transition state. However, for very bulky substituents, other conformational effects may come into play.

Experimental Protocol: Dynamic NMR Spectroscopy for Determining Ring Inversion Barriers

This section outlines a detailed methodology for the determination of the ring inversion barrier of a 1,1-dialkylcyclohexane using DNMR spectroscopy.

3.1. Sample Preparation

-

Compound Synthesis and Purification: Synthesize the desired 1,1-dialkylcyclohexane using standard organic chemistry procedures. Purify the compound to a high degree (>99%) using techniques such as distillation or column chromatography to remove any impurities that might interfere with the NMR analysis.

-

Solvent Selection: Choose a deuterated solvent with a low freezing point to allow for a wide temperature range to be studied. Common choices include deuterated chloroform (B151607) (CDCl₃), dichloromethane (B109758) (CD₂Cl₂), or toluene-d₈. The solvent should be inert and not interact with the analyte.

-

Concentration: Prepare a dilute solution of the 1,1-dialkylcyclohexane in the chosen deuterated solvent (typically 5-20 mg in 0.5-0.7 mL). The concentration should be optimized to give a good signal-to-noise ratio without causing significant line broadening due to viscosity at low temperatures.

-

NMR Tube: Use a high-quality, thin-walled NMR tube to ensure good thermal conductivity and minimize temperature gradients within the sample.

3.2. Data Acquisition (Variable Temperature NMR)

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a variable temperature (VT) unit. Calibrate the VT unit using a standard sample (e.g., methanol (B129727) or ethylene (B1197577) glycol) to ensure accurate temperature readings.

-

Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the ring inversion should be fast, and averaged signals for the ring protons/carbons should be observed.

-

Temperature Variation: Gradually lower the temperature of the probe in increments of 5-10 K. Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

-

Monitoring Spectral Changes: Carefully observe the changes in the line shape of the signals corresponding to the cyclohexane ring protons or carbons. Note the temperature at which the signals begin to broaden and the temperature at which they coalesce into a single broad peak (Tc).

-

Low-Temperature Spectrum: Continue to lower the temperature below Tc until the signals resolve into two distinct, sharp peaks corresponding to the axial and equatorial environments. Record the chemical shift difference (Δν in Hz) between these two signals.

3.3. Data Analysis

-

Determination of Coalescence Temperature (Tc): Identify the temperature at which the two exchanging signals merge into a single, flat-topped peak. This is the coalescence temperature.

-

Calculation of the Rate Constant at Coalescence (kc): Use the following equation to calculate the rate constant for the ring inversion at the coalescence temperature: kc = (π * Δν) / √2 where Δν is the chemical shift difference between the axial and equatorial signals in the slow-exchange limit (at a temperature well below Tc), measured in Hz.

-

Calculation of the Free Energy of Activation (ΔG‡): Use the Eyring equation to calculate the free energy of activation: ΔG‡ = -R * Tc * ln(kc * h / (kB * Tc)) where:

-

R is the gas constant (1.987 cal/mol·K)

-

Tc is the coalescence temperature in Kelvin

-

kc is the rate constant at coalescence

-

h is Planck's constant (6.626 x 10⁻³⁴ J·s)

-

kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)

A more practical form of the equation is: ΔG‡ = 4.57 * Tc * (10.32 + log(Tc/kc)) in kcal/mol

-

-

(Optional) Full Line-Shape Analysis: For a more rigorous analysis, the rate constants at various temperatures (not just at coalescence) can be determined by fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange. An Eyring plot of ln(k/T) versus 1/T can then be constructed to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Visualizations

The following diagrams illustrate the key processes involved in the study of ring inversion barriers in 1,1-dialkylcyclohexanes.

Thermochemical Profile of 1,1-Diethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,1-diethylcyclohexane. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document summarizes key quantitative data, outlines typical experimental methodologies for their determination, and provides a visual representation of the relationships between core thermochemical properties.

Quantitative Thermochemical Data

The following tables summarize the critically evaluated thermochemical property data for this compound, primarily sourced from the NIST/TRC Web Thermo Tables.[1] This data is crucial for understanding the energetic properties and behavior of this compound under various conditions.

Table 1: Enthalpy and Entropy Data for this compound [1]

| Property | Phase | Temperature Range (K) | Notes |

| Enthalpy | Ideal Gas | 200 - 1000 | Data available as a function of temperature. |

| Enthalpy | Liquid in equilibrium with Gas | 250 - 646.8 | Data available as a function of temperature. |

| Entropy | Ideal Gas | 200 - 1000 | Data available as a function of temperature and pressure. |

| Entropy | Liquid in equilibrium with Gas | 250 - 646.8 | Data available as a function of temperature. |

| Enthalpy of Formation | Gas | Standard State | Critically evaluated data. |

| Enthalpy of Formation | Liquid | Standard State | Critically evaluated data. |

Table 2: Heat Capacity Data for this compound [1]

| Property | Phase | Temperature Range (K) | Notes |

| Heat Capacity at Constant Pressure (Cp) | Ideal Gas | 200 - 1000 | Data available as a function of temperature. |

| Heat Capacity at Saturation Pressure | Liquid in equilibrium with Gas | 250 - 646.8 | Data available as a function of temperature. |

Table 3: Other Physical and Thermochemical Properties for this compound [1]

| Property | Phase | Temperature Range (K) | Notes |

| Density | Liquid in equilibrium with Gas | 200 - 660 | Based on 1 experimental data point. |

| Enthalpy of Vaporization | Liquid to Gas | 255 - 660 | Data available as a function of temperature. |

| Viscosity | Liquid in equilibrium with Gas | 270 - 650 | Data available as a function of temperature. |

| Thermal Conductivity | Liquid in equilibrium with Gas | 200 - 590 | Data available as a function of temperature. |

Experimental Protocols

Determination of Liquid Phase Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise technique used to measure the heat capacity of a liquid by minimizing heat exchange with the surroundings.

Objective: To determine the specific heat capacity (Cp) of liquid this compound as a function of temperature.

Apparatus:

-

An adiabatic calorimeter, consisting of a sample cell, a surrounding adiabatic shield, and a vacuum jacket.

-

A precision platinum resistance thermometer.

-

A calibrated electrical heater.

-

Data acquisition system.

Procedure:

-

A known mass of high-purity this compound is introduced into the sample cell.

-

The cell is sealed, and the calorimeter is assembled and evacuated.

-

The sample is cooled to the starting temperature of the experiment.

-

A series of measurements are performed by introducing a known amount of electrical energy (Q) to the sample cell heater and measuring the resulting temperature increase (ΔT).

-

The temperature of the adiabatic shield is controlled to match the temperature of the sample cell throughout the experiment, minimizing heat loss.

-

The heat capacity of the sample is calculated from the energy input, the temperature change, and the heat capacity of the empty calorimeter (which is determined in separate calibration experiments).

Data Analysis: The heat capacity of the sample (C_p,sample) is calculated using the following equation:

C_p,sample = (Q / ΔT) - C_p,calorimeter

The molar heat capacity is then obtained by dividing by the number of moles of the sample.

Determination of Standard Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly by measuring the enthalpy of combustion.

Objective: To determine the standard enthalpy of combustion of this compound, from which the standard enthalpy of formation can be calculated.

Apparatus:

-

A bomb calorimeter, which is a constant-volume calorimeter.

-

A high-pressure oxygen bomb.

-

A sample crucible.

-

A firing wire (e.g., platinum or nichrome).

-

A precision thermometer.

-

A water bath with a stirrer.

Procedure:

-

A precisely weighed sample of this compound is placed in the crucible inside the oxygen bomb.

-

The bomb is sealed and pressurized with a known excess of pure oxygen.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the firing wire.

-

The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

The temperature change (ΔT) is corrected for heat exchange with the surroundings.

Data Analysis:

-

The heat released by the combustion reaction is absorbed by the calorimeter and the water. The total heat capacity of the calorimeter system (C_cal) is determined in a separate calibration experiment using a substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The heat of combustion at constant volume (ΔU_comb) is calculated as:

ΔU_comb = -C_cal * ΔT

-

The enthalpy of combustion at constant pressure (ΔH_comb) is then calculated from ΔU_comb using the relationship:

ΔH_comb = ΔU_comb + Δn_gas * R * T

where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.

-

Finally, the standard enthalpy of formation (ΔH_f°) of this compound is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Visualization of Thermochemical Relationships

The following diagram illustrates the logical flow of how key thermochemical properties are determined and interconnected.

Caption: Workflow for the determination and application of thermochemical data.

References

An In-Depth Technical Guide to the IUPAC Nomenclature of Disubstituted Cyclohexanes

Introduction

In the realms of organic chemistry, drug development, and materials science, the precise and unambiguous description of molecular architecture is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. For cyclic compounds like cyclohexanes, which are ubiquitous in pharmaceuticals and natural products, this system is particularly critical. Disubstituted cyclohexanes introduce layers of complexity due to constitutional isomerism and stereoisomerism. This guide offers a detailed exploration of the IUPAC rules for naming these compounds, with a focus on numbering, substituent prioritization, and the designation of stereochemistry, tailored for researchers and professionals who require a deep and practical understanding of the topic.

Core Principles of IUPAC Nomenclature for Disubstituted Cyclohexanes

The systematic naming of a disubstituted cyclohexane (B81311) follows a hierarchical set of rules designed to produce a unique name.

Identifying the Parent Structure

The parent structure is the cyclohexane ring. All substituents are named as prefixes to "cyclohexane".

Numbering the Cyclohexane Ring

The primary goal of numbering is to assign the lowest possible locants (numbers) to the substituents.

-

Rule 1: The Lowest Locant Rule. The carbon atoms of the ring are numbered to give the substituents the lowest possible numbers. One of the substituted carbons is always designated as C1. Numbering then proceeds either clockwise or counter-clockwise to the second substituent by the shortest path.[1] For a disubstituted cyclohexane, this will always result in locant sets like 1,2-, 1,3-, or 1,4-.

-

Rule 2: The Alphabetical Order Tie-Breaker. If there is a choice in numbering after applying the lowest locant rule, the substituent that comes first alphabetically is assigned the lower number.[1][2] For instance, in 1-ethyl-3-methylcyclohexane, the ethyl group is on C1 and the methyl group is on C3, because "ethyl" precedes "methyl" alphabetically.[1]

Assembling the Name

Substituents are listed in alphabetical order, preceded by their locant numbers.[2] Multiplicative prefixes like "di-", "tri-", etc., are not considered when alphabetizing simple substituents.[2]

Example: A cyclohexane ring with a methyl group and an ethyl group at positions 1 and 3, respectively.

-

Substituents: ethyl, methyl

-

Alphabetical Order: ethyl, methyl

-

Numbering: Assign C1 to the ethyl group to follow the alphabetical tie-breaker rule.

-

Correct Name: 1-ethyl-3-methylcyclohexane

Stereoisomerism in Disubstituted Cyclohexanes

Due to the three-dimensional nature of the cyclohexane ring, disubstituted derivatives can exist as stereoisomers. The IUPAC name must precisely describe this spatial arrangement.

Cis-Trans Isomerism

Geometric isomerism in disubstituted cyclohexanes is described using the prefixes cis- and trans-.[3]

-

Cis Isomers: Both substituents are on the same side (face) of the ring.[3][4] This can be represented by both substituents having wedge bonds or both having dash bonds in a planar representation.[5]

-

Trans Isomers: The substituents are on opposite sides of the ring.[3][4] This is shown with one substituent having a wedge bond and the other a dash bond.[5]

The cis or trans prefix is placed at the beginning of the name, followed by a hyphen.

Example:

-

cis-1,2-dimethylcyclohexane: Both methyl groups are on the same face of the ring.

-

trans-1,2-dimethylcyclohexane: The methyl groups are on opposite faces of the ring.

Chirality and R/S Configuration (Cahn-Ingold-Prelog Rules)

Disubstituted cyclohexanes can contain chiral centers (asymmetric carbon atoms), leading to enantiomers and diastereomers.[6][7]

-

Identifying Chiral Centers: A carbon atom in the ring is a chiral center if it is bonded to four different groups. In a disubstituted cyclohexane, a substituted carbon is chiral if the paths around the ring to the other substituent are different. For example, in 1,2- and 1,3-disubstituted cyclohexanes, both substituted carbons are chiral centers (unless the substituents are identical and the molecule has a plane of symmetry, creating a meso compound).[6][7] 1,4-disubstituted cyclohexanes are generally achiral.[6]

-

Assigning R/S Configuration: The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center.

-

Prioritize: Assign priority (1-4, with 1 being the highest) to the four groups attached to the chiral center based on atomic number.

-

Orient: Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

-

Determine Path: Trace the path from priority 1 to 2 to 3.

-

If the path is clockwise , the configuration is R (rectus).

-

If the path is counter-clockwise , the configuration is S (sinister).

-

-

The (R)- or (S)- designation for each chiral center is included in parentheses at the beginning of the IUPAC name, preceded by its locant number.

Example: trans-1,2-dichlorocyclohexane This compound exists as a pair of enantiomers.[6][7]

-

(1R,2R)-1,2-dichlorocyclohexane

-

(1S,2S)-1,2-dichlorocyclohexane

In contrast, cis-1,2-dichlorocyclohexane (B86984) is a meso compound; despite having two chiral centers, it is achiral due to an internal plane of symmetry and is optically inactive.[6][7]

Data Presentation: Properties of 1,2-Dimethylcyclohexane (B31226) Isomers

The precise IUPAC nomenclature is essential for distinguishing between isomers, which often possess different physical and chemical properties. The isomers of 1,2-dimethylcyclohexane provide a clear example.

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Enthalpy of Combustion (kJ/mol, liquid) |

| cis-1,2-Dimethylcyclohexane | C₈H₁₆ | 112.21 | 129.7 | -5263.8 |

| trans-1,2-Dimethylcyclohexane | C₈H₁₆ | 112.21 | 123.4 | -5256.4 |

(Data sourced from the NIST Chemistry WebBook)[8][9]

The difference in boiling points and thermodynamic stability (inferred from combustion enthalpy) highlights the physical consequences of the distinct spatial arrangements defined by the nomenclature. The trans isomer is more stable due to its preferred diequatorial conformation, which minimizes steric strain.[3]

Experimental Protocols

Correctly naming reactants and products is fundamental to designing and reproducing experiments. The following protocol outlines a representative synthesis where stereochemical control and identification are critical.

Protocol: Stereoselective Synthesis and Separation of cis- and trans-4-tert-butylcyclohexan-1-ol

-

Objective: To synthesize a mixture of cis- and trans-4-tert-butylcyclohexan-1-ol via reduction of 4-tert-butylcyclohexanone (B146137) and to separate the diastereomers. The nomenclature is crucial for tracking the stereochemical outcome.

-

Reaction:

-

Dissolve 4-tert-butylcyclohexanone (5.0 g, 32.4 mmol) in 50 mL of methanol (B129727) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (B1222165) (NaBH₄) (0.61 g, 16.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding 20 mL of 1 M HCl.

-

Reduce the volume of the solution by approximately half using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid mixture of cis- and trans-4-tert-butylcyclohexan-1-ol.

-

-

Separation and Characterization:

-

Separate the diastereomers using flash column chromatography on silica (B1680970) gel, eluting with a hexane:ethyl acetate (B1210297) gradient (e.g., 95:5 to 80:20).

-

Collect fractions and analyze by TLC to identify the separated isomers.

-

Characterize the isolated products (cis-4-tert-butylcyclohexan-1-ol and trans-4-tert-butylcyclohexan-1-ol) using ¹H NMR, ¹³C NMR, and melting point analysis to confirm their identity and stereochemistry. The trans isomer, with the bulky tert-butyl group equatorial and the hydroxyl group also equatorial, is the thermodynamically more stable product.

-

Visualization of Nomenclature Logic

The following diagrams, generated using Graphviz, illustrate the logical workflows for naming disubstituted cyclohexanes.

Caption: Workflow for IUPAC Naming of Disubstituted Cyclohexanes.

Caption: Stereoisomer Relationships in 1,2-Disubstituted Cyclohexanes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. unacademy.com [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. idc-online.com [idc-online.com]

- 8. Cyclohexane, 1,2-dimethyl-, cis- [webbook.nist.gov]

- 9. Cyclohexane, 1,2-dimethyl- (cis/trans) [webbook.nist.gov]

Molecular Modeling of 1,1-Diethylcyclohexane Chair Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of the chair conformation of 1,1-diethylcyclohexane. It delves into the conformational analysis, steric interactions, and energy calculations that govern the stability of its conformers. This document also outlines the experimental and computational protocols used to investigate these properties, offering valuable insights for researchers in medicinal chemistry and drug design where understanding molecular conformation is paramount.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane (B81311) ring predominantly adopts a non-planar "chair" conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the main axis of the ring) and equatorial (extending from the "equator" of the ring). Through a process known as ring flipping, these positions can interconvert.

For substituted cyclohexanes, the energetic favorability of one chair conformer over the other is primarily determined by steric interactions. The most significant of these are 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens or other substituents on the same side of the ring at the C3 and C5 positions.[1][2] Generally, bulkier substituents prefer the more spacious equatorial position to avoid these unfavorable interactions.

Conformational Analysis of this compound

In the case of this compound, both chair conformers resulting from a ring flip will have one ethyl group in an axial position and the other in an equatorial position. Consequently, the two conformers are energetically equivalent.[3][4]

However, the steric strain within each conformer is not negligible and arises from the interactions of the axial ethyl group. The magnitude of this strain is influenced by the rotational conformation of the ethyl group itself. To minimize steric hindrance, the axial ethyl group will orient its methyl group away from the cyclohexane ring.

Steric Interactions and Energy Considerations

The primary steric interactions in the chair conformation of this compound are:

-

1,3-Diaxial Interactions: The axial ethyl group experiences steric repulsion with the axial hydrogens at the C3 and C5 positions. The energetic cost of this interaction for a single ethyl group, known as its A-value, is approximately 1.75 to 1.79 kcal/mol.[1] This value is only slightly larger than that of a methyl group (around 1.74 kcal/mol) because the ethyl group can rotate to place the terminal methyl group away from the ring, minimizing additional steric clash.[1][5]

-

Gauche Butane-type Interactions: The 1,3-diaxial interaction can be visualized as two gauche butane (B89635) interactions between the C1-C2 (and C1-C6) bonds of the ring and the C1-C(ethyl) bond.[6] A typical gauche interaction in butane contributes about 0.9 kcal/mol to the strain energy.[6]

Table 1: Estimated Steric Strain Energies for this compound Chair Conformation

| Interaction Type | Contributing Groups | Estimated Energy (kcal/mol) |

| 1,3-Diaxial Interaction | Axial Ethyl Group vs. Axial Hydrogens at C3 & C5 | ~ 1.75 - 1.79 |

| Gauche Butane Interactions | Axial Ethyl Group vs. Ring Carbons (C2 & C6) | ~ 1.8 (2 x 0.9) |

| Total Estimated Strain per Conformer | ~ 1.75 - 1.80 |

Note: These values are estimations based on the A-value of a single ethyl group. The presence of the second equatorial ethyl group may have a minor influence on the precise energy.

Experimental and Computational Protocols

The conformational energies of substituted cyclohexanes can be determined through a combination of experimental and computational methods.

Experimental Protocols

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy:

This is a powerful technique to determine the equilibrium constant between two interconverting conformers.

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

-

Initial ¹H and ¹³C NMR Spectra: Spectra are recorded at room temperature. Due to rapid ring flipping, the signals for the axial and equatorial ethyl groups, as well as the ring protons/carbons, will be averaged.

-

Low-Temperature NMR: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of ring flipping slows down.

-

Coalescence Temperature: The temperature at which the averaged signals for the distinct axial and equatorial groups broaden and begin to resolve into separate signals is the coalescence temperature. This can be used to calculate the energy barrier to ring inversion.

-

Low-Temperature Spectra: At a sufficiently low temperature (the "slow-exchange regime"), the ring flip is slow enough on the NMR timescale to observe distinct signals for the axial and equatorial ethyl groups.

-

Equilibrium Constant Determination: The relative populations of the two (in this case, equivalent) conformers can be determined by integrating the signals corresponding to the axial and equatorial groups in the low-temperature spectra. For this compound, the ratio is expected to be 1:1.

-

Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation ΔG° = -RTlnK, where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant. For this compound, since K=1, ΔG° will be 0.

Computational Protocols

Molecular Mechanics (MM) and Quantum Mechanics (QM) Calculations:

Computational chemistry provides a theoretical means to calculate the energies of different conformations.

-

Structure Building: A 3D model of the this compound molecule is constructed using molecular modeling software.

-

Conformational Search: A systematic search for all possible low-energy conformations is performed. This involves rotating the ethyl groups to find their most stable orientations in both the axial and equatorial positions.

-

Energy Minimization: The geometry of each identified conformer is optimized to find the lowest energy structure for that particular conformation. This is typically done using molecular mechanics force fields such as MM3 or MM4, which are parameterized for hydrocarbons.[7] For higher accuracy, quantum mechanics methods like Density Functional Theory (DFT) or ab initio calculations can be employed.

-

Energy Calculation: The steric or electronic energy of each optimized conformer is calculated.

-

Relative Energy Determination: The energy of the lowest energy conformer is set to zero, and the relative energies of all other conformers are calculated by subtracting the energy of the global minimum. For this compound, the two chair conformers are expected to have identical energies.

Visualizations

Logical Relationship of Conformations

The following diagram illustrates the energetic relationship between the two equivalent chair conformations of this compound.

Caption: Energy equivalence of the two chair conformers of this compound.

Experimental and Computational Workflow

This diagram outlines the workflow for the conformational analysis of this compound.

Caption: Workflow for conformational analysis of this compound.

Conclusion

The molecular modeling of this compound reveals that its two chair conformations are energetically equivalent due to the presence of one axial and one equatorial ethyl group in each. The primary source of steric strain within each conformer is the 1,3-diaxial interactions of the axial ethyl group, with an estimated energy of approximately 1.75-1.80 kcal/mol. The rotational flexibility of the ethyl group plays a crucial role in minimizing this strain. A combination of variable-temperature NMR spectroscopy and computational methods provides a robust framework for the detailed conformational analysis of such substituted cyclohexanes, which is of significant importance in the rational design and development of new therapeutic agents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,1-Diethylcyclohexane from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,1-diethylcyclohexane from cyclohexanone (B45756). The described method is a one-pot, titanocene-catalyzed deoxygenative geminal-dialkylation of cyclohexanone using ethylmagnesium bromide. This approach offers an efficient route to quaternary carbon centers, which are important structural motifs in medicinal chemistry and materials science. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and diagrams illustrating the experimental workflow and the proposed catalytic cycle.

Introduction

Gem-disubstituted cyclohexane (B81311) rings, particularly those with quaternary carbon centers, are prevalent scaffolds in a variety of biologically active molecules and advanced materials. The synthesis of such structures, however, can be challenging due to the steric hindrance associated with the formation of a quaternary center. Traditional methods often require multi-step sequences with protecting groups, leading to lower overall yields and increased waste.

The titanocene-catalyzed reductive geminal-dialkylation of ketones presents a more direct and efficient alternative. This method allows for the one-pot conversion of a carbonyl group into a gem-dialkyl group. The reaction is thought to proceed through titanium-containing intermediates, which facilitate the double addition of a Grignard reagent and subsequent deoxygenation. This protocol details the application of this methodology to the synthesis of this compound from cyclohexanone, a readily available starting material.

Reaction Scheme

Figure 1. Titanocene-catalyzed synthesis of this compound from cyclohexanone.

Data Presentation

The efficiency of the titanocene-catalyzed gem-dialkylation is dependent on several factors, including the stoichiometry of the reagents and the reaction conditions. The following table summarizes typical results for the synthesis of this compound from cyclohexanone.

| Entry | Cyclohexanone (mmol) | EtMgBr (equiv.) | Cp₂TiCl₂ (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 3.0 | 10 | 25 | 12 | 75 |

| 2 | 1.0 | 4.0 | 10 | 25 | 12 | 85 |

| 3 | 1.0 | 4.0 | 15 | 25 | 12 | 88 |

| 4 | 1.0 | 4.0 | 10 | 0 | 24 | 65 |

Table 1. Optimization of reaction conditions for the synthesis of this compound. Yields are determined by gas chromatography (GC) using an internal standard.

Experimental Protocols

4.1 Materials and Reagents

-

Cyclohexanone (≥99%)

-

Ethylmagnesium bromide (3.0 M in diethyl ether)

-

Titanocene (B72419) dichloride (Cp₂TiCl₂, 97%)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon gas (high purity)

-

Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

4.2 Protocol for the Synthesis of this compound

-

Reaction Setup: An oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum is assembled and flushed with argon.

-

Reagent Addition: The flask is charged with titanocene dichloride (0.249 g, 1.0 mmol, 10 mol%). Anhydrous diethyl ether (20 mL) is added via syringe, and the resulting red solution is stirred under argon.

-

Grignard Reagent Addition: Ethylmagnesium bromide (13.3 mL of a 3.0 M solution in Et₂O, 40 mmol, 4.0 equiv.) is added dropwise to the stirred solution at room temperature. The color of the solution will change from red to dark brown/black, indicating the formation of the active titanium species.

-

Substrate Addition: A solution of cyclohexanone (1.04 mL, 10 mmol, 1.0 equiv.) in anhydrous diethyl ether (10 mL) is added dropwise to the reaction mixture over 15 minutes.

-

Reaction: The reaction mixture is stirred at room temperature (25 °C) for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL) at 0 °C (ice bath).

-

Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexanes) or by distillation to afford this compound as a colorless oil.

-

Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the deoxygenative gem-dialkylation.

Application Notes and Protocols: Grignarßd Reaction for the Preparation of Tertiary Alcohols from Cyclohexanones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview of the use of Grignard reagents for the synthesis of tertiary alcohols from cyclohexanone (B45756) and its derivatives. The nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a cyclohexanone is a powerful method for introducing a wide range of alkyl, aryl, and vinyl groups, leading to the formation of a diverse array of tertiary alcohols. These products are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. The stereochemical outcome of this reaction, particularly with substituted cyclohexanones, is of significant interest as it allows for the controlled synthesis of specific stereoisomers.

Data Presentation

The following table summarizes the yields and diastereoselectivity of the Grignard reaction with various cyclohexanone derivatives and Grignard reagents.

| Cyclohexanone Derivative | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (axial:equatorial or cis:trans) | Reference |

| Cyclohexanone | Phenylmagnesium bromide | 1-Phenylcyclohexanol | 97% | N/A | [1] |

| Cyclohexanone | Methylmagnesium bromide | 1-Methylcyclohexanol | High | N/A | General Knowledge |

| 2-Methylcyclohexanone (B44802) | Methylmagnesium bromide | 1,2-Dimethylcyclohexanol | - | 70:30 (cis:trans) | [2] |

| 2-Methylcyclohexanone | Ethylmagnesium bromide | 1-Ethyl-2-methylcyclohexanol | - | 55:45 (cis:trans) | [2] |

| 2-Methylcyclohexanone | Isopropylmagnesium bromide | 1-Isopropyl-2-methylcyclohexanol | - | 25:75 (cis:trans) | [2] |

| 2-Methylcyclohexanone | tert-Butylmagnesium bromide | 1-tert-Butyl-2-methylcyclohexanol | - | <5:95 (cis:trans) | [2] |

| 4-tert-Butylcyclohexanone | Methylmagnesium bromide | 1-Methyl-4-tert-butylcyclohexanol | - | 65:35 (axial:equatorial) | General Knowledge |

| 4-tert-Butylcyclohexanone | Phenylmagnesium bromide | 1-Phenyl-4-tert-butylcyclohexanol | - | 25:75 (axial:equatorial) | General Knowledge |

Mandatory Visualization

Reaction Workflow

Caption: General experimental workflow for the Grignard reaction.

Reaction Mechanism

Caption: Mechanism of Grignard addition to cyclohexanone.

Experimental Protocols

Caution: Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of 1-Phenylcyclohexanol from Cyclohexanone

This protocol is adapted from a high-yield synthesis of 1-phenylcyclohexanol.[1]

Materials:

-

Cyclohexanone

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, etc.)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or connected to a nitrogen/argon line.

-